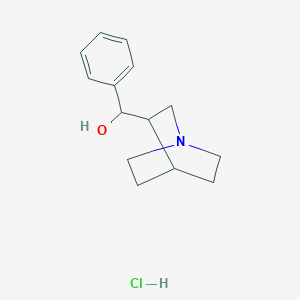

alpha-Phenyl-3-quinuclidinemethanol

Description

Alpha-Phenyl-3-quinuclidinemethanol (IUPAC name: 3-(hydroxymethyl)-1-phenylquinuclidine) is a bicyclic tertiary alcohol characterized by a quinuclidine core substituted with a phenyl group at the 1-position and a hydroxymethyl group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinuclidine derivatives, such as muscarinic acetylcholine receptor modulators and anticholinergic agents. Its rigid bicyclic structure and stereochemistry influence its pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.

Properties

CAS No. |

60999-45-3 |

|---|---|

Molecular Formula |

C14H20ClNO |

Molecular Weight |

253.77 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanol;hydrochloride |

InChI |

InChI=1S/C14H19NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13-14,16H,6-10H2;1H |

InChI Key |

GPJFAQRLWALSHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)C(C3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of alpha-Phenyl-3-quinuclidinemethanol typically begins with quinuclidin-3-one.

Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-Phenyl-3-quinuclidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium hydroxide and potassium tert-butoxide are employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted quinuclidine derivatives.

Scientific Research Applications

Alpha-Phenyl-3-quinuclidinemethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of alpha-Phenyl-3-quinuclidinemethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

- 3-Quinuclidinyl Benzilate (BZ): A potent anticholinergic agent, BZ exhibits high affinity for muscarinic receptors. Its ester group enhances lipophilicity, enabling blood-brain barrier penetration, whereas alpha-Phenyl-3-quinuclidinemethanol’s hydroxymethyl group may reduce CNS activity due to increased polarity.

- 3-Quinuclidinol: This simpler analog lacks the phenyl substituent, resulting in lower receptor binding specificity. Its melting point (92–94°C) and water solubility are higher than this compound’s (predicted mp: 110–115°C), reflecting differences in molecular rigidity and hydrophobicity.

- Quinolinone Derivatives (): These compounds, synthesized via Schiff base reactions, exhibit antimicrobial and antitumor activities in vitro. Their planar quinolinone core contrasts with the non-planar quinuclidine system, which may alter steric interactions in biological targets .

Table 2: Physicochemical and Pharmacological Data

| Compound | Molecular Weight (g/mol) | LogP* | Key Activity |

|---|---|---|---|

| This compound | 231.33 | 1.8 | Moderate anticholinergic (predicted) |

| 3-Quinuclidinyl Benzilate | 337.40 | 3.2 | Anticholinergic (confirmed) |

| 3-Quinuclidinol | 141.21 | 0.5 | Weak anticholinergic |

| Quinolinone derivatives | 250–300† | 1.5–2.5 | Antimicrobial/antitumor |

*Predicted using computational tools.

†Range based on derivatives in .

Research Implications and Gaps

While this compound’s structural analogs have well-documented activities, further studies are needed to elucidate its precise pharmacological profile. Comparative studies with 3-quinuclidinyl benzilate could clarify the impact of ester vs. alcohol substituents on receptor selectivity. Additionally, optimizing its synthesis (e.g., via green chemistry approaches) may improve scalability for preclinical testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.